N-(cyclohexylmethyl)aniline hydrochloride N-(cyclohexylmethyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 126541-71-7
VCID: VC5065960
InChI: InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2;1H
SMILES: C1CCC(CC1)CNC2=CC=CC=C2.Cl
Molecular Formula: C13H20ClN
Molecular Weight: 225.76

N-(cyclohexylmethyl)aniline hydrochloride

CAS No.: 126541-71-7

Cat. No.: VC5065960

Molecular Formula: C13H20ClN

Molecular Weight: 225.76

* For research use only. Not for human or veterinary use.

N-(cyclohexylmethyl)aniline hydrochloride - 126541-71-7

Specification

CAS No. 126541-71-7
Molecular Formula C13H20ClN
Molecular Weight 225.76
IUPAC Name N-(cyclohexylmethyl)aniline;hydrochloride
Standard InChI InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2;1H
Standard InChI Key RYNVEMCWJCLROP-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNC2=CC=CC=C2.Cl

Introduction

N-(cyclohexylmethyl)aniline hydrochloride is a derivative of aniline, characterized by a cyclohexylmethyl group attached to the nitrogen atom of the aniline structure. This compound belongs to the broader class of aniline derivatives, which are widely studied for their applications in pharmaceuticals and materials science. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical processes.

Synthesis

The synthesis typically involves the reaction of cyclohexylmethyl chloride with aniline in the presence of a base. Reaction conditions often include heating under reflux, and solvents like ethanol or dichloromethane may be used. Purity can be enhanced through recrystallization from suitable solvents.

Applications and Research Findings

N-(cyclohexylmethyl)aniline hydrochloride has potential applications in various fields due to its unique chemical properties. While specific biological activities or applications are not extensively documented, aniline derivatives are generally of interest in pharmaceutical research for their potential interactions with biological systems.

Analytical Techniques

Data regarding its properties can be obtained through standard analytical techniques such as spectroscopy (e.g., NMR, IR) and chromatography.

Comparison with Related Compounds

Aniline derivatives, including those with cycloalkyl groups, have been studied for their inhibitory activities against enzymes like Wip1 phosphatase. While N-(cyclohexylmethyl)aniline hydrochloride itself is not specifically mentioned in these studies, the presence of cycloalkyl groups in related compounds suggests potential biological activity .

Future Research Directions

Future studies should focus on exploring the biological activity of N-(cyclohexylmethyl)aniline hydrochloride through QSAR analyses and expe

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